5-Chloro-2-methoxyphenyl isothiocyanate
Overview
Description
5-Chloro-2-methoxyphenyl isothiocyanate is an organic compound. It is also known as 4-chloro-2-isothiocyanato-1-methoxybenzene .
Synthesis Analysis
This compound may be used in the synthesis of N - (5-chloro-2-methyphenyl)- N ′- (1-methylethyl)-thiourea .Molecular Structure Analysis
The molecular formula of 5-Chloro-2-methoxyphenyl isothiocyanate is C8H6ClNOS . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
5-Chloro-2-methoxyphenyl isothiocyanate is an isothiocyanate derivative . It contains an isocyanate group .Physical And Chemical Properties Analysis
The molecular weight of 5-Chloro-2-methoxyphenyl isothiocyanate is 199.66 g/mol . Its enthalpy of vaporization at boiling point (543.15K) has been reported to be 48.045kjoule/mol .Scientific Research Applications
Chemical Reactivity and Transformation
- Isothiocyanates, including 5-chloro-2-methoxyphenyl isothiocyanate, demonstrate distinct reactivity patterns. For example, they show peculiar reactivity with pentaphenylborole, resulting in the formation of seven-membered BNC5 heterocycles and fused bicyclic 4/5-ring systems. These transformations suggest potential applications in the synthesis of complex heterocyclic compounds (Huang & Martin, 2016).
Synthesis of Antimicrobial Agents
- Isothiocyanates are used in the synthesis of compounds with antimicrobial properties. For instance, p-aromatic isothiocyanates, a category that includes 5-chloro-2-methoxyphenyl isothiocyanate, have been synthesized and tested for their activity against plant pathogenic fungi and bacteria, demonstrating significant antimicrobial activity (Tang et al., 2018).
Inhibition of Biofilm Formation
- Methoxy-substituted phenylthienyl benzamidines, derived from isothiocyanates, have been studied for their ability to inhibit biofilm formation by marine bacteria. This highlights the potential use of these compounds in controlling bacterial growth in marine environments (Benneche et al., 2011).
Fluorescence Quenching Studies
- The fluorescence quenching of boronic acid derivatives like 5-chloro-2-methoxyphenylboronic acid, which is structurally related to isothiocyanates, has been studied. These studies provide insights into the interaction mechanisms of these compounds, which can be valuable in designing sensors and probes (Geethanjali et al., 2015).
Catalysis and Organic Synthesis
- Isothiocyanates participate in various organic synthesis reactions. They are involved in catalytic processes, leading to the formation of new compounds with potential applications in materials science and pharmaceuticals. For example, the synthesis of 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, a potent β-amyloid aggregation inhibitor, illustrates the role of isothiocyanates in synthesizing biologically active molecules (Choi et al., 2003).
Development of Corrosion Inhibitors
- Compounds derived from isothiocyanates, such as methoxy-substituted phenylthienyl benzamidines, have been evaluated for their effectiveness as corrosion inhibitors for materials like carbon steel in acidic environments. This underscores the potential of isothiocyanates in industrial applications related to material preservation and protection (Fouda et al., 2020).
Cholinesterase Inhibition and Anti-Inflammatory Activity
- Isothiocyanates, including derivatives like 2-methoxyphenyl isothiocyanate, exhibit cholinesterase inhibiting activity and anti-inflammatory effects. These properties make them candidates for developing treatments for conditions like Alzheimer’s disease (Burčul et al., 2018).
Synthesis of Heterocyclic Compounds
- 5-Chloro-2-methoxyphenyl isothiocyanate is also involved in the synthesis of complex heterocyclic compounds, as evidenced by various studies. These compounds have diverse applications ranging from pharmaceuticals to materials science (Karakus, 2006).
Role in Photophysical Studies
- The study of fluorescence quenching in derivatives like 5-chloro-2-methoxyphenylboronic acid offers valuable information for photophysical applications, potentially useful in the development of optical materials and sensors (Geethanjali et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-2-isothiocyanato-1-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c1-11-8-3-2-6(9)4-7(8)10-5-12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLDKQQXEWPFAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methoxyphenyl isothiocyanate | |
CAS RN |
63429-99-2 | |
Record name | 4-Chloro-2-isothiocyanato-1-methoxy-benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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